molecular formula C12H9F3N2O2S2 B2931701 Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate CAS No. 505053-94-1

Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate

Cat. No.: B2931701
CAS No.: 505053-94-1
M. Wt: 334.33
InChI Key: QGKBBXQHZIEYLZ-UHFFFAOYSA-N
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Description

Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate is a pyrimidine-based compound featuring a thiophene ring at position 4, a trifluoromethyl group at position 6, and a methyl thioacetate moiety at position 2 of the pyrimidine core. This structure combines heteroaromaticity (thiophene), strong electron-withdrawing properties (trifluoromethyl), and ester functionality, making it a candidate for applications in medicinal chemistry and materials science. Notably, the compound is listed as discontinued in commercial catalogs, suggesting specialized or niche use .

Properties

IUPAC Name

methyl 2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S2/c1-19-10(18)6-21-11-16-7(8-3-2-4-20-8)5-9(17-11)12(13,14)15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKBBXQHZIEYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the pyrimidinyl and trifluoromethyl groups. Common synthetic routes include:

  • Thiophene Derivative Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

  • Pyrimidinyl Group Introduction: The pyrimidinyl group can be introduced via a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

  • Trifluoromethyl Group Introduction: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or through the use of transition metal-catalyzed trifluoromethylation reactions.

  • Final Steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as thiols or amines.

  • Coupling Reactions: Palladium-catalyzed coupling reactions can be used to introduce additional functional groups or to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Thiols, amines, strong bases

  • Coupling Reactions: Palladium catalysts, ligands, bases

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones

  • Reduction Products: Alcohols, amines

  • Substitution Products: Thioethers, amides

  • Coupling Products: Biaryls, heteroaryls

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate has shown potential in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its unique chemical properties may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Variations in Pyrimidine Substituents

The pyrimidine ring’s substituents significantly influence electronic properties and reactivity. Key analogs include:

Compound Name Position 4 Substituent Position 6 Substituent Thio-Linked Group Molecular Formula Molecular Weight Reference CAS/ID
Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate Thiophen-2-yl CF₃ Methyl acetate C₁₂H₉F₃N₂O₂S₂ 334.34 Discontinued
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoic acid 4-Fluorophenyl CF₃ Propanoic acid C₁₄H₁₀F₄N₂O₂S 346.31 514180-15-5
Ethyl {[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]thio}acetate 4-Chlorophenyl CHF₂ Ethyl acetate C₁₃H₁₂ClF₂N₂O₂S 342.76 938020-64-5
[2-{[4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid 5-Methylthiophen-2-yl CF₃ Acetic acid C₁₂H₉F₃N₂O₂S₂ 334.34 862679-50-3

Key Observations :

  • Aromatic Substituents : Thiophene (in the target compound) introduces sulfur-based aromaticity, which may enhance π-stacking interactions compared to fluorophenyl or chlorophenyl groups .

Functional Group Modifications

The thio-linked group varies between esters, acids, and amides, impacting solubility and bioactivity:

Compound Class Example Compound Key Properties
Ester Derivatives Target compound; Ethyl {[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]thio}acetate Higher lipophilicity; potential prodrug forms for improved membrane permeation.
Acid Derivatives 2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoic acid Increased solubility in aqueous media; suitable for ionic interactions in target binding.
Amide Derivatives Synthesized 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Enhanced hydrogen-bonding capacity; potential for targeting enzymes or receptors.

Biological Activity

Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate (CAS No. 505053-94-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiophenyl group and a trifluoromethyl-substituted pyrimidine, which contribute to its unique chemical properties. The synthesis typically involves the reaction of thiophenes with trifluoromethylpyrimidines under specific conditions to yield high-purity products.

Synthetic Route Example:

  • Starting Materials : Thiophene derivatives and trifluoromethyl-substituted pyrimidines.
  • Reaction Conditions : Use of solvents like ethanol or DMF, often with catalysts or bases to facilitate the reaction.
  • Yield : High yields (>80%) are reported in various studies, indicating efficient synthetic pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer).

Key Findings:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against A549 cells, suggesting potent activity.
  • Mechanism of Action : It induces cell cycle arrest at the G0/G1 phase and promotes apoptosis, as evidenced by increased subG0/G1 fractions after prolonged exposure.

Anti-inflammatory Effects

The compound has been evaluated for its potential as an anti-inflammatory agent. It targets the microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme involved in inflammatory responses.

Research Insights:

  • Compounds derived from similar scaffolds have shown selective inhibition of mPGES-1, reducing pro-inflammatory mediators without affecting other prostanoids, thus minimizing side effects associated with traditional NSAIDs .

Case Studies

  • Cell Line Studies :
    • A study conducted on A549 cells showed that treatment with this compound resulted in significant reductions in cell viability after 48 hours of exposure.
    • Flow cytometry analysis confirmed that the compound induced apoptosis as indicated by Annexin V/PI staining.
  • In Vivo Models :
    • Preliminary in vivo studies using murine models of cancer suggest that this compound may reduce tumor growth significantly compared to control groups.
    • Further investigations are required to establish dosing regimens and long-term effects.

Data Summary Table

Biological ActivityObservationsReference
AnticancerIC50 < 10 µM in A549 cells
Apoptosis InductionIncreased subG0/G1 fractions
Anti-inflammatory PotentialSelective inhibition of mPGES-1

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